6-Bromonicotinamide
Overview
Description
6-Bromonicotinamide is an organic compound with the molecular formula C6H5BrN2O. It is a derivative of nicotinamide, where a bromine atom is substituted at the 6th position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromonicotinamide can be synthesized through multiple routes. One common method involves the reaction of 2-bromo-5-cyanopyridine with sodium tert-butoxide in a mixed solvent of xylene and ethanol. The reaction is carried out under reflux conditions for about 4 hours, followed by purification using silica gel column chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Bromonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted nicotinamides.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used
Scientific Research Applications
6-Bromonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Bromonicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Bromonicotinamide: Similar in structure but with the bromine atom at the 5th position.
Nicotinamide: The parent compound without the bromine substitution.
6-Chloronicotinamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 6-Bromonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 6th position allows for unique interactions and reactivity compared to its analogs .
Biological Activity
6-Bromonicotinamide, a derivative of nicotinamide, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (C₆H₆BrN₃O) is characterized by the substitution of a bromine atom at the 6-position of the pyridine ring. This modification influences its chemical reactivity and biological interactions. The compound is synthesized through various methods, including bromination of nicotinamide derivatives and coupling reactions.
The biological activity of this compound is primarily attributed to its structural similarity to nicotinamide adenine dinucleotide (NAD), allowing it to interact with several molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes utilizing NAD as a cofactor, thereby competing for the active site. This property has implications for metabolic regulation and cancer therapy.
- Receptor Modulation : It can modulate receptor activity involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Electron Transfer : In material science applications, its electronic properties facilitate electron transfer processes in organic semiconductors.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness in inhibiting the proliferation of various cancer cell lines. For instance:
- Study on Glioblastoma Cells : A study demonstrated that this compound reduced cell viability in glioblastoma cells by inducing apoptosis through the modulation of signaling pathways related to cell survival .
- Mechanistic Insights : The compound's ability to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer progression, suggests a mechanism through which it may exert its anticancer effects .
Antiviral Activity
This compound has also been studied for its antiviral properties. Its structural similarity to NAD analogs allows it to interfere with viral replication processes:
- Inhibition of Viral Enzymes : The compound has shown potential in inhibiting key viral enzymes, thereby reducing viral load in infected cells. This activity was particularly noted in studies involving RNA viruses.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other halogenated nicotinamides:
Compound | Halogen | Biological Activity |
---|---|---|
2-Amino-6-bromonicotinamide | Br | Anticancer, antiviral |
2-Amino-6-chloronicotinamide | Cl | Moderate anticancer activity |
2-Amino-6-fluoronicotinamide | F | Lower enzyme inhibition |
The presence of bromine enhances the compound's reactivity and biological efficacy compared to chlorine or fluorine substitutes .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. These findings support its potential as a therapeutic agent against breast cancer.
Case Study 2: Antiviral Mechanism
In another study focusing on viral infections, researchers found that this compound effectively inhibited the replication of a specific RNA virus. The mechanism was linked to its ability to disrupt viral enzyme function, highlighting its promise as an antiviral agent.
Properties
IUPAC Name |
6-bromopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMZXTXZEQGKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593592 | |
Record name | 6-Bromopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889676-37-3 | |
Record name | 6-Bromopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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